![molecular formula C45H80O2 B571193 CHOLESTERYL OLEATE, [OLEATE-1-14C] CAS No. 119259-98-2](/img/no-structure.png)

CHOLESTERYL OLEATE, [OLEATE-1-14C]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

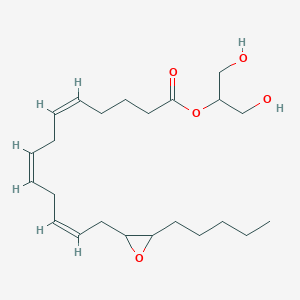

Cholesteryl Oleate, [Oleate-1-14C], is a radiolabeled form of cholesteryl oleate that is used in scientific research applications to study the metabolism and transport of cholesterol in the body. It is available for research and is not for use in diagnostic procedures . It is an esterified form of Cholesterol and can be used in the generation of solid lipid nanoparticle .

Synthesis Analysis

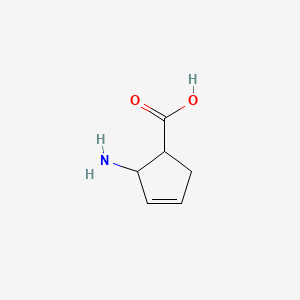

Cholesteryl oleate, [oleate-1-14C], is synthesized using a variety of methods. One method involves the ester interchange method, starting with cholesteryl acetate and the methyl esters of the fatty acids using sodium ethylate as a catalyst .Molecular Structure Analysis

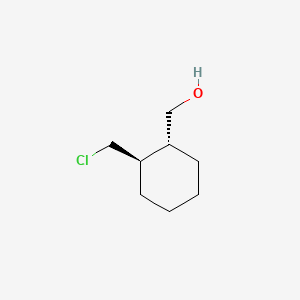

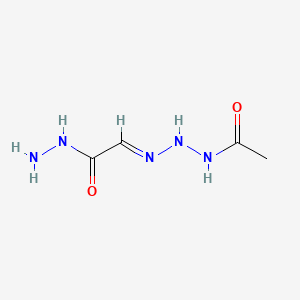

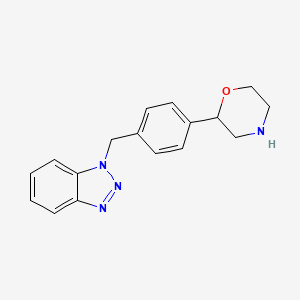

The molecular formula of Cholesteryl Oleate is C45H78O2 . The molecular weight is 651.1 . The structure of Cholesteryl Oleate is also available as a 2D Mol file .Chemical Reactions Analysis

Cholesteryl oleate, [oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body.Physical and Chemical Properties Analysis

Cholesteryl Oleate appears as a white powder . The melting point ranges from 44 to 47 °C . The initial boiling point and boiling range is 617.95°C . It is soluble in chloroform at a concentration of 0.1 g/mL .Mecanismo De Acción

Cholesteryl Oleate, [Oleate-1-14C], is metabolized in the body by the action of various enzymes, including lipases and esterases. This compound is taken up by lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL), and is transported to various tissues in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins .

Safety and Hazards

Direcciones Futuras

There are many potential future directions for research on Cholesteryl Oleate, [OLEATE-1-14C]. One area of interest is the role of cholesteryl oleate in the development of atherosclerosis and cardiovascular disease. Another area of interest is the uptake of the nanoemulsion by endothelial cells in the presence of HDL and LDL in atherosclerosis .

Relevant papers have been analyzed to provide this information .

Propiedades

Número CAS |

119259-98-2 |

|---|---|

Fórmula molecular |

C45H80O2 |

Peso molecular |

655.125 |

Nombre IUPAC |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,35-42H,7-13,16-34H2,1-6H3/b15-14-/t36-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1/i43+2 |

Clave InChI |

PRLUQOOFPFWUKQ-ZGPGEJHESA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;5-(dimethylamino)-2-[4-(dimethylamino)-2-sulfonatobenzoyl]benzenesulfonate](/img/structure/B571115.png)

![3,9-Dioxatricyclo[4.3.1.0~2,4~]decane](/img/structure/B571127.png)

![2-(5-methyl-1H-pyrazol-3-yl)-1H-Imidazo[4,5-b]pyridine](/img/structure/B571128.png)